molecular formula C11H11F9O3 B1597787 3-(Perfluorobutyl)-2-hydroxypropyl methacrylate CAS No. 36915-03-4

3-(Perfluorobutyl)-2-hydroxypropyl methacrylate

Cat. No.: B1597787
CAS No.: 36915-03-4
M. Wt: 362.19 g/mol
InChI Key: BCTGGJURYOEMFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Perfluorobutyl)-2-hydroxypropyl methacrylate is a specialized fluorinated monomer known for its unique properties, including high thermal and chemical stability, hydrophobicity, and oleophobicity. These characteristics make it valuable in various industrial and scientific applications, particularly in the fields of polymer chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Perfluorobutyl)-2-hydroxypropyl methacrylate typically involves the esterification of 3-(perfluorobutyl)-2-hydroxypropyl alcohol with methacrylic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced techniques such as microreactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

3-(Perfluorobutyl)-2-hydroxypropyl methacrylate can undergo various chemical reactions, including:

    Polymerization: It can be polymerized to form homopolymers or copolymers with other monomers.

    Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers.

    Addition: The methacrylate group can undergo addition reactions with nucleophiles.

Common Reagents and Conditions

    Polymerization: Initiated by free radicals, UV light, or heat in the presence of initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN).

    Substitution: Catalyzed by acids or bases, depending on the desired product.

    Addition: Typically requires nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

    Polymers: Used in coatings, adhesives, and sealants.

    Esters and Ethers: Utilized in various chemical formulations and applications.

Scientific Research Applications

Mechanism of Action

The unique properties of 3-(Perfluorobutyl)-2-hydroxypropyl methacrylate are primarily due to the presence of the perfluorobutyl group, which imparts hydrophobicity and oleophobicity. The methacrylate group allows for polymerization, enabling the formation of various polymeric structures. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s interactions with other molecules and surfaces .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate
  • Perfluorooctyl methacrylate
  • Perfluorodecyl methacrylate

Uniqueness

Compared to similar compounds, 3-(Perfluorobutyl)-2-hydroxypropyl methacrylate offers a balance of hydrophobicity and reactivity due to its shorter perfluorobutyl chain and the presence of a hydroxyl group. This makes it particularly suitable for applications requiring both surface activity and chemical versatility .

Properties

IUPAC Name

(4,4,5,5,6,6,7,7,7-nonafluoro-2-hydroxyheptyl) 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F9O3/c1-5(2)7(22)23-4-6(21)3-8(12,13)9(14,15)10(16,17)11(18,19)20/h6,21H,1,3-4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCTGGJURYOEMFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCC(CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F9O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381270
Record name 4,4,5,5,6,6,7,7,7-Nonafluoro-2-hydroxyheptyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36915-03-4
Record name 4,4,5,5,6,6,7,7,7-Nonafluoro-2-hydroxyheptyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Perfluorobutyl)-2-hydroxypropyl methacrylate
Reactant of Route 2
Reactant of Route 2
3-(Perfluorobutyl)-2-hydroxypropyl methacrylate
Reactant of Route 3
Reactant of Route 3
3-(Perfluorobutyl)-2-hydroxypropyl methacrylate
Reactant of Route 4
Reactant of Route 4
3-(Perfluorobutyl)-2-hydroxypropyl methacrylate
Reactant of Route 5
Reactant of Route 5
3-(Perfluorobutyl)-2-hydroxypropyl methacrylate
Reactant of Route 6
Reactant of Route 6
3-(Perfluorobutyl)-2-hydroxypropyl methacrylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.